methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate is a chemical compound with the molecular formula C18H18FNO4S and a molecular weight of 363.4 g/mol. This compound is characterized by the presence of a fluorophenyl group, a cyclopropyl group, and a sulfamoyl benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate involves several steps. One common method includes the reaction of 4-fluorophenylcyclopropylmethanol with a sulfamoyl chloride derivative in the presence of a base, followed by esterification with methyl benzoate. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification and Hydrolysis: The ester group in the compound can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the sulfamoyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate can be compared with similar compounds such as:
Methyl 4-({[1-(4-chlorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
Methyl 4-({[1-(4-bromophenyl)cyclopropyl]methyl}sulfamoyl)benzoate: The presence of a bromophenyl group can lead to variations in the compound’s properties and applications.
Methyl 4-({[1-(4-methylphenyl)cyclopropyl]methyl}sulfamoyl)benzoate: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
methyl 4-[[1-(4-fluorophenyl)cyclopropyl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-24-17(21)13-2-8-16(9-3-13)25(22,23)20-12-18(10-11-18)14-4-6-15(19)7-5-14/h2-9,20H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHNCEOWMYUQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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